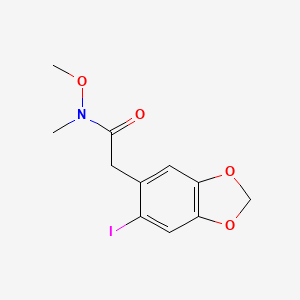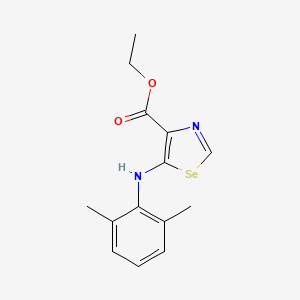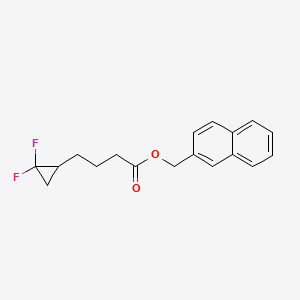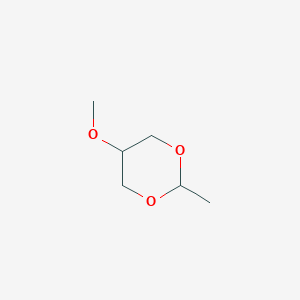
5-Methoxy-2-methyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-methyl-1,3-dioxane: is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of a methoxy group at the 5 position and a methyl group at the 2 position makes this compound unique. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Methoxy-2-methyl-1,3-dioxane can be synthesized through the reaction of formaldehyde with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as the catalyst, allowing the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of 1,3-dioxanes, including this compound, often involves the use of ethyl orthoformate and a catalytic amount of iodine under neutral aprotic conditions . This method is efficient and yields high purity products.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxy-2-methyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO₄ or OsO₄.
Reduction: Using reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Involving nucleophiles like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether.
Substitution: RMgX in anhydrous conditions.
Major Products:
Oxidation: Formation of lactones or related cleavage products.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxanes.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methoxy-2-methyl-1,3-dioxane is used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases .
Biology: It serves as a precursor for synthesizing carbohydrate structures and other biologically active molecules .
Medicine: The compound is involved in the synthesis of potential inhibitors for various diseases, including HIV .
Industry: It is used in the production of polymers and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-methyl-1,3-dioxane involves its role as a protecting group in organic synthesis. It forms stable cyclic acetals with carbonyl compounds, preventing unwanted reactions during subsequent synthetic steps . The molecular targets include carbonyl groups in aldehydes and ketones, and the pathways involve acetalization and deprotection reactions.
Comparación Con Compuestos Similares
1,3-Dioxane: The parent compound without the methoxy and methyl substitutions.
2-Methyl-1,3-dioxolane: A five-membered ring analog with similar reactivity.
5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one: A derivative with an allyloxycarbonyl group.
Uniqueness: 5-Methoxy-2-methyl-1,3-dioxane is unique due to its specific substitutions, which provide distinct reactivity and stability compared to other 1,3-dioxanes. Its methoxy group enhances its utility as a protecting group, while the methyl group influences its chemical behavior and applications.
Propiedades
Número CAS |
190019-32-0 |
|---|---|
Fórmula molecular |
C6H12O3 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
5-methoxy-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C6H12O3/c1-5-8-3-6(7-2)4-9-5/h5-6H,3-4H2,1-2H3 |
Clave InChI |
BYKKGXDDOHHNJL-UHFFFAOYSA-N |
SMILES canónico |
CC1OCC(CO1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


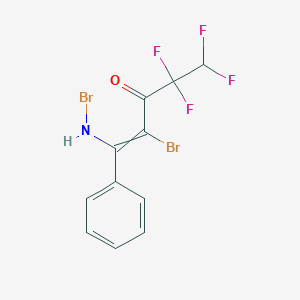
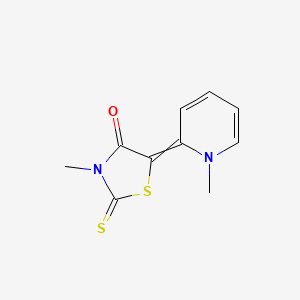
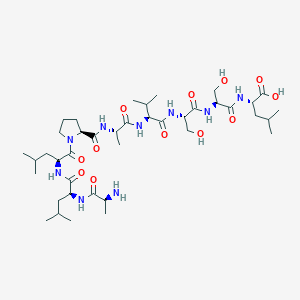
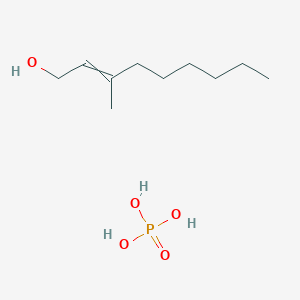
![1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione](/img/structure/B12565349.png)
![7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B12565350.png)
![3-[(1-Butoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B12565354.png)

![[(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene](/img/structure/B12565360.png)
